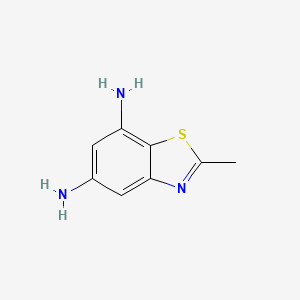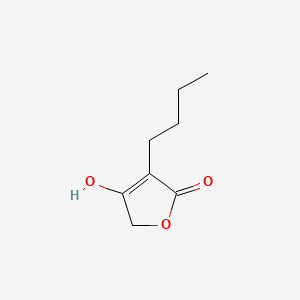
2(5H)Furanone, 3-butyl-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)Furanone, 3-butyl-4-hydroxy-: is a chemical compound belonging to the furanone family Furanones are heterocyclic organic compounds characterized by a five-membered ring structure containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)Furanone, 3-butyl-4-hydroxy- typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic compounds, and modifications of furan derivatives . One common method includes the reaction between glyoxylic acid monohydrate and aldehydes in the presence of morpholine or piperidine hydrochlorides . Another approach involves the oxidation of furan using oxone as the sole oxidant and water as a solvent .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable methods such as the oxidation of furan derivatives. The use of environmentally friendly reagents and conditions, such as hydrogen peroxide and water, is preferred for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2(5H)Furanone, 3-butyl-4-hydroxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy and butyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Atomic chlorine and oxygen.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Addition: Reagents like dienes for Diels-Alder reactions and nucleophiles for Michael addition.
Major Products: The major products formed from these reactions include various substituted furanones, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2(5H)Furanone, 3-butyl-4-hydroxy- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2(5H)Furanone, 3-butyl-4-hydroxy- involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxy and butyl groups play a crucial role in its reactivity and ability to form hydrogen bonds with target molecules. These interactions can lead to the inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
2(5H)-Furanone: A simpler furanone without the butyl and hydroxy substituents.
5-Hydroxy-2(5H)-furanone: Similar structure but with a hydroxy group at a different position.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet, caramel-like odor and used as a flavoring agent.
Uniqueness: 2(5H)Furanone, 3-butyl-4-hydroxy- is unique due to its specific substituents, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
78128-80-0 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4-butyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-4-6-7(9)5-11-8(6)10/h9H,2-5H2,1H3 |
Clé InChI |
SWHZNVLJBWSGRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(COC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


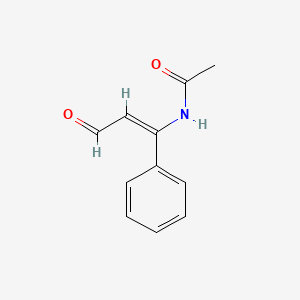
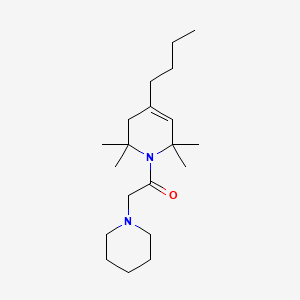
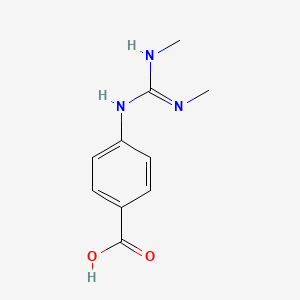
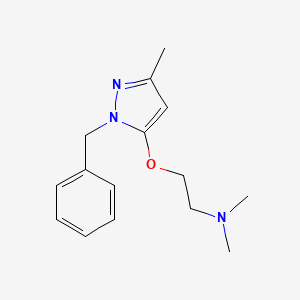
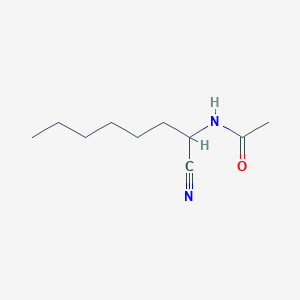

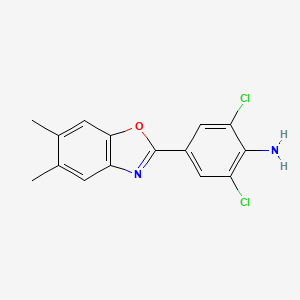
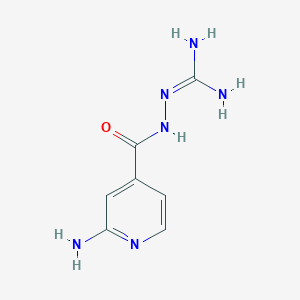
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)

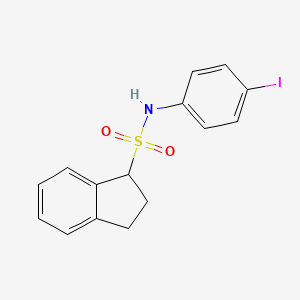
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
